2,8-Difluoro-5H-dibenzo[b,f]azepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9F2N |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
3,8-difluoro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h1-8,17H |
InChI Key |
YEKMDJRJDNWVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C(N2)C=CC(=C3)F)C=C1F |
Origin of Product |
United States |
Synthetic Methodologies for 2,8 Difluoro 5h Dibenzo B,f Azepine and Fluorinated Analogues
Classical and Established Synthetic Routes for the Dibenzo[b,f]azepine Scaffold
The foundational dibenzo[b,f]azepine structure is typically assembled through cyclization reactions of appropriately substituted diphenylamine (B1679370) derivatives or by modification of related tricyclic systems.
Polyphosphoric Acid (PPA)-Catalyzed Cyclization Approaches
Polyphosphoric acid (PPA) has been a widely utilized reagent in organic synthesis for effecting cyclization reactions through intramolecular electrophilic substitution. One of the early and established methods for constructing the 10,11-dihydro-5H-dibenzo[b,f]azepine ring system involves the PPA-catalyzed cyclization of 2,2'-diaminobibenzyl. This precursor, in the presence of PPA at elevated temperatures, undergoes an intramolecular condensation to form the seven-membered azepine ring, which can then be further processed to the target dibenzo[b,f]azepine. While this method is a classical approach to the unsubstituted scaffold, its application to the synthesis of specifically fluorinated analogues would depend on the availability of the corresponding fluorinated 2,2'-diaminobibenzyl precursors.
Catalytic Dehydrogenation of Dihydro Precursors
A common and industrially relevant method for the synthesis of 5H-dibenzo[b,f]azepine is the catalytic dehydrogenation of its 10,11-dihydro precursor, also known as iminodibenzyl. nih.gov This process introduces the C10-C11 double bond, leading to the formation of the iminostilbene (B142622) core. An early approach involved the gas-phase dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine by passing it through a heated column packed with a palladium on carbon (Pd/C) catalyst, although this method often resulted in modest yields of 20-50%. nih.govbeilstein-journals.org
Subsequent research has focused on optimizing catalyst systems to improve efficiency, particularly for large-scale production. nih.gov Studies have investigated a variety of catalysts, including potassium-promoted iron, cobalt, and manganese oxide catalysts, to enhance the yield and selectivity of the dehydrogenation reaction. nih.govepa.gov The choice of catalyst and reaction conditions is critical to minimizing side reactions and maximizing the output of the desired 5H-dibenzo[b,f]azepine.
| Catalyst System | Precursor | Product | Yield (%) | Reference |
| Pd/C on glass wool | 10,11-dihydro-5H-dibenzo[b,f]azepine | 5H-dibenzo[b,f]azepine | 20-50 | nih.govbeilstein-journals.org |
| Potassium-promoted iron oxide | 10,11-dihydro-5H-dibenzo[b,f]azepine | 5H-dibenzo[b,f]azepine | Data not specified | nih.govepa.gov |
| Cobalt oxide catalyst | 10,11-dihydro-5H-dibenzo[b,f]azepine | 5H-dibenzo[b,f]azepine | Data not specified | nih.gov |
| Manganese oxide catalyst | 10,11-dihydro-5H-dibenzo[b,f]azepine | 5H-dibenzo[b,f]azepine | Data not specified | nih.gov |
Fluorination Strategies in Dibenzo[b,f]azepine Synthesis
The introduction of fluorine atoms into the dibenzo[b,f]azepine framework can be achieved either by starting with fluorinated precursors or by employing fluorination reactions at a later stage of the synthesis. Rearrangement reactions have proven to be particularly effective for the construction of fluorinated dibenzo[b,f]azepines.
Rearrangement Reactions for Introduction of Fluorine
An efficient strategy for the synthesis of benzo-fluorinated dibenz[b,f]azepines utilizes a ring-expansion reaction starting from fluorinated isatins. nih.gov This multi-step pathway allows for the preparation of a variety of mono- and difluorinated analogues, including the target compound 2,8-difluoro-5H-dibenzo[b,f]azepine, in gram quantities. nih.gov The synthesis of these compounds is of significant interest as they are precursors to fluoro-analogues of the anticonvulsant drug carbamazepine. nih.gov The general approach involves the reaction of a fluorinated isatin (B1672199) with an appropriate reagent to induce a ring expansion, ultimately leading to the formation of the seven-membered azepine ring fused with two fluorinated benzene (B151609) rings.
| Starting Material | Product | Yield (%) | Reference |
| Fluorinated Isatins | Benzo-fluorinated dibenz[b,f]azepines | Not specified | nih.gov |
| 5,7-Difluoroisatin | This compound | Not specified | nih.gov |
Another powerful method for the synthesis of substituted dibenzo[b,f]azepines, including fluorinated derivatives, is the acid-catalyzed rearrangement of N-arylindoles. beilstein-journals.org This approach offers an excellent two-step synthesis of the target compounds starting from commercially available substituted indoles. beilstein-journals.org The N-arylindoles are typically prepared via copper-catalyzed Ullmann-type coupling or palladium-catalyzed Buchwald-Hartwig amination. beilstein-journals.org Subsequent treatment with acid promotes a cyclization and rearrangement to afford the dibenzo[b,f]azepine scaffold. beilstein-journals.org It has been demonstrated that the presence of electron-withdrawing halogen substituents, such as fluorine, on the aryl ring does not impede the rearrangement to the desired dibenzo[b,f]azepine. beilstein-journals.org
| Precursor | Product | Key Reaction | Reference |
| Substituted Indole (B1671886) | N-Arylindole | Ullmann-type coupling or Buchwald-Hartwig amination | beilstein-journals.org |
| N-Arylindole | Substituted Dibenzo[b,f]azepine | Acid-catalyzed rearrangement | beilstein-journals.org |
| N-(Fluorophenyl)indole | Fluorinated Dibenzo[b,f]azepine | Acid-catalyzed rearrangement | beilstein-journals.org |
Acridine (B1665455) Rearrangements Leading to Dibenzo[b,f]azepines
A notable method for the synthesis of fluorinated 5H-dibenzo[b,f]azepines involves the Wagner-Meerwein rearrangement of 9-acridinemethanol intermediates. beilstein-journals.orgnih.gov This approach provides a pathway to the dibenzo[b,f]azepine core through a ring-expansion reaction. The synthesis can be initiated from readily available N-arylisatins. nih.gov
For instance, the synthesis of a fluorinated 5H-dibenzo[b,f]azepine was achieved in a four-step process starting from an N-arylisatin. nih.gov The key step involves the acid-catalyzed rearrangement of a 9-acridinemethanol derivative. beilstein-journals.orgnih.gov While this method has been successful for various substituted analogues, a major consideration is the potential for acid-catalyzed dehalogenation, particularly with chloro- and bromo-substituted compounds. However, fluoro groups are generally well-tolerated under these conditions. beilstein-journals.org
In a related context, the parent 5H-dibenzo[b,f]azepine has been observed to undergo an oxidative dismutation in sulfuric acid, leading to acridine derivatives such as 9-formylacridine. scispace.com This highlights the intricate relationship between the acridine and dibenzo[b,f]azepine scaffolds and the potential for rearrangements under acidic conditions. The ring expansion of N-arylindoles, another related strategy, is also influenced by electronic effects, with electron-donating groups on the aryl ring promoting the rearrangement. nih.gov
Photoinduced Difluoromethylation Cyclization Techniques
Photochemical methods offer a mild and efficient route to fluorinated dibenzo[b,f]azepine analogues. Specifically, photoinduced difluoromethylation cyclization has been developed for the synthesis of medium-sized difluoro-benzo[b]azepines. researchgate.netnih.gov This technique utilizes photoredox catalysis to generate difluoromethyl radicals (•CF2H), which then initiate an intramolecular cyclization. researchgate.net
This approach is particularly valuable for constructing challenging medium-sized rings, which are often difficult to synthesize due to unfavorable enthalpic and entropic factors. nih.gov A novel photocatalytic difluoromethyl radical-initiated intramolecular 7-endo-trig cyclization has been successfully realized, providing a sustainable pathway to these fluoro-functionalized N-heterocycles. nih.gov The reaction conditions are typically mild, making them compatible with a range of functional groups. researchgate.net
The general applicability of this method suggests its potential for the synthesis of this compound, provided a suitable precursor with appropriately positioned fluorine atoms and a site for radical-initiated cyclization is used.
Advanced Transition-Metal-Catalyzed Approaches for Dibenzo[b,f]azepine Derivatives
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and dibenzo[b,f]azepine derivatives are no exception. Palladium, cobalt, and nickel-based catalytic systems, as well as copper-mediated Ullmann couplings, have been extensively employed.
Palladium-Catalyzed Cyclizations (Buchwald-Hartwig, Heck)
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, making it highly suitable for the synthesis of the dibenzo[b,f]azepine core. mdpi.comwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the intramolecular cyclization of a suitably substituted precursor. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org
Several generations of catalyst systems have been developed for the Buchwald-Hartwig amination, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org For the synthesis of dibenzodiazepines, a related class of compounds, the catalytic system often consists of a palladium source like Pd(OAc)2 or Pd2(dba)3 and a phosphine (B1218219) ligand such as SPhos or BINAP. mdpi.comresearchgate.net The choice of ligand can be critical, with sterically hindered ligands often improving the efficiency of the reaction. mdpi.com
The Heck reaction, another cornerstone of palladium catalysis, has also been applied in the synthesis of dibenzo[b,f]azepines. A ligand-controlled intramolecular cyclization has been reported for the synthesis of various heterocycles, including dibenzo[b,f]azepines, in good yields. beilstein-journals.org
Below is a table summarizing typical conditions for Buchwald-Hartwig reactions in the synthesis of related aza-heterocycles.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | SPhos | Cs2CO3 | THF | N/A | Good | researchgate.net |
| Pd2(dba)3 | t-BuDavePhos | NaOt-Bu | N/A | 85 | N/A | nih.gov |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | Good | mdpi.com |
| Pd2(dba)3 | P(o-tolyl)3 | N/A | N/A | N/A | Good | mdpi.com |
Cobalt and Nickel-Catalyzed Reactions
While palladium catalysis is prevalent, other transition metals like cobalt and nickel have also been utilized for the synthesis of dibenzo[b,f]azepine and related structures. An early method for the synthesis of the parent 5H-dibenzo[b,f]azepine involved catalytic dehydrogenation using potassium-promoted cobalt oxide catalysts. beilstein-journals.org More recently, cobalt(III)-catalyzed approaches have been developed for the synthesis of 8-membered heterocyclic enol ethers, demonstrating the utility of cobalt in forming medium-sized rings. nih.gov
Nickel-catalyzed reactions have also emerged as a powerful tool. A nickel-catalyzed regioselective intramolecular hydroarylation of acetylenes has been reported for the synthesis of dibenzo[b,e]azepine derivatives in good to excellent yields. researchgate.net This protocol is notable for proceeding without the need for an external ligand and tolerating a variety of functional groups. researchgate.net
Ullmann Coupling Strategies
The Ullmann reaction, a classical copper-catalyzed N-arylation, remains a relevant strategy for the synthesis of dibenzo[b,f]azepine precursors. nih.gov For example, N-arylindoles, which can be rearranged to dibenzo[b,f]azepines, can be synthesized via a copper-catalyzed Ullmann-type coupling. nih.gov
Intramolecular Ullmann-type couplings have also been successfully employed in the synthesis of related heterocyclic systems. For instance, the synthesis of a dibenzo[b,f]oxepine derivative was achieved through an intramolecular Ullmann-type coupling of a dihydrostilbene intermediate, catalyzed by CuBr·DMS, in high yield. nih.gov The development of more efficient ligands has allowed Ullmann reactions to be conducted under milder conditions with a broader substrate scope. nih.gov
The following table presents examples of Ullmann coupling reactions for the synthesis of N-aryl compounds.
| Copper Source | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| CuI | Acylhydrazine-type | N/A | N/A | N/A | Moderate to High | nih.gov |
| CuCl | Acylhydrazone-type | N/A | N/A | N/A | Good | nih.gov |
| CuI | L19 | Cs2CO3 | DMF | N/A | Moderate to Good | nih.gov |
| CuBr | L22 | N/A | N/A | N/A | Good | nih.gov |
Cascade and One-Pot Reactions in Fluorinated Dibenzo[b,f]azepine Synthesis
Cascade and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The previously mentioned photoinduced difluoromethylation cyclization is an example of a cascade process where radical generation is followed by cyclization to form the fluorinated benzo[b]azepine ring system. researchgate.net
Palladium-catalyzed processes can also be designed as cascade reactions. For instance, a general protocol for the synthesis of dibenzodiazepines involves a palladium-catalyzed cross-coupling with ammonia (B1221849) followed by a spontaneous intramolecular condensation in a single step. nih.gov Such strategies streamline the synthesis and purification processes, which is highly desirable in both academic and industrial settings.
Electrochemical Synthesis of Dibenzo[b,f]azepine Derivatives
The application of electrochemical methods in the synthesis of complex organic molecules has garnered significant attention due to its potential for greener and more efficient chemical transformations. acs.org In the context of dibenzo[b,f]azepine derivatives, particularly fluorinated analogues, electrochemical approaches offer a promising alternative to traditional synthetic routes, which may require harsh reagents and multiple steps. While specific literature on the direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical fluorination and the synthesis of structurally related N-heterocycles provide a strong basis for its potential application.
Electrochemical synthesis primarily involves the use of an electric current to drive chemical reactions. For fluorination, this typically involves the anodic oxidation of a substrate in the presence of a fluoride (B91410) ion source. acs.org The choice of solvent, supporting electrolyte (fluoride source), and electrode material is crucial for achieving high selectivity and yield. acs.orgacs.org
A common strategy in the electrochemical fluorination of aromatic compounds is the use of an "electroauxiliary" group, such as a phenylthio group, which can facilitate the fluorination process. acs.org For instance, the regioselective anodic fluorination of various heterocyclic compounds bearing a phenylthio group has been successfully demonstrated. acs.org This approach could potentially be adapted for the synthesis of fluorinated dibenzo[b,f]azepines. The process would likely involve the initial synthesis of a phenylthio-substituted dibenzo[b,f]azepine precursor, followed by anodic fluorination to introduce the fluorine atoms at the desired positions. Subsequent removal of the phenylthio group would yield the target fluorinated dibenzo[b,f]azepine.
The electrochemical synthesis of carbazoles, which share a similar tricyclic core with dibenzo[b,f]azepines, has been reported. researchgate.netresearchgate.net These syntheses often proceed via a dehydrogenative N-C bond formation through the generation of amidyl radicals at the anode. researchgate.netresearchgate.net This demonstrates the feasibility of forming the core heterocyclic structure of dibenzo[b,f]azepine derivatives using electrochemical methods.
The choice of the fluoride source is a critical parameter in electrochemical fluorination. Triethylamine trishydrofluoride (Et3N·3HF) is a commonly used and effective fluoride salt for anodic fluorination, often used in conjunction with a solvent like acetonitrile. acs.org Other fluoride sources include inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF). acs.org
The following table summarizes conditions used in the anodic fluorination of some N-heterocyclic compounds, which could serve as a starting point for developing a protocol for this compound.
| Substrate Type | Fluoride Source | Solvent | Electrode Material | Key Findings | Reference |
| (R)-4-[(phenylthio)methyl]-2-spirocyclohexyl-1,3-dioxolane | Et3N·3HF | MeCN | Not Specified | High diastereoselectivity (80% de) achieved. | acs.org |
| N-Acylthiazolidines | Et3N·3HF | MeCN | Not Specified | Highly diastereoselective anodic fluorination. | acs.org |
| 2-Pyridyl 6-pyrimidinyl sulfides | Not Specified | Not Specified | Not Specified | Highly regioselective anodic monofluorination. | lookchem.com |
| N-protected diarylamines | Not Specified | TFA/EDC | Carbon/Platinum | Formation of N-protected carbazoles via anodic N,C bond formation. | researchgate.netresearchgate.net |
This table is illustrative and based on the electrochemical synthesis of related heterocyclic compounds, not directly this compound. TFA: Trifluoroacetic acid, EDC: 1,2-dichloroethane, MeCN: Acetonitrile, de: diastereomeric excess.
While a direct and optimized electrochemical synthesis for this compound is yet to be reported in detail, the existing literature on the electrochemical fluorination of analogous aromatic and heterocyclic systems provides a solid foundation for future research in this area. The development of such a method would be a significant advancement, offering a potentially more sustainable and efficient route to this important class of compounds.
Derivatization and Functionalization Strategies for the Dibenzo B,f Azepine System
Functionalization of the Carbon Skeleton of the Dibenzo[b,f]azepine Core
The carbon framework of the dibenzo[b,f]azepine system offers several positions for modification, allowing for the introduction of a variety of functional groups that can significantly alter the molecule's properties.
Friedel-Crafts Acylation for Scaffold Functionalization
Friedel-Crafts acylation is a classic and effective method for introducing acyl groups onto aromatic rings. In the context of the dibenzo[b,f]azepine system, this reaction typically occurs at the electron-rich aromatic rings. For the parent 5H-dibenzo[b,f]azepine, acylation can lead to substitution at various positions, influenced by the reaction conditions and the directing effects of the existing functionalities.
For 2,8-Difluoro-5H-dibenzo[b,f]azepine, the presence of two strongly electron-withdrawing fluorine atoms at the 2 and 8 positions would significantly deactivate the benzene (B151609) rings towards electrophilic aromatic substitution. This deactivation would likely necessitate harsher reaction conditions for Friedel-Crafts acylation to proceed. The fluorine atoms are ortho, para-directing; however, the strong deactivating inductive effect would be the dominant factor. Acylation, if successful, would be expected to occur at the positions ortho or para to the fluorine atoms, yet electronically least deactivated.
Nucleophilic Substitution Reactions
While the benzene rings of the dibenzo[b,f]azepine core are generally not susceptible to direct nucleophilic substitution, the introduction of suitable leaving groups allows for such transformations. For instance, halogenated dibenzo[b,f]azepines can undergo nucleophilic aromatic substitution (SNAAr) reactions, particularly when activated by electron-withdrawing groups.
In the case of this compound, the fluorine atoms themselves could potentially act as leaving groups under specific SNAAr conditions, especially with potent nucleophiles. The strong electron-withdrawing nature of the fluorine atoms would activate the ring system towards nucleophilic attack.
Carbon-Hydrogen (C-H) Functionalization Methodologies
Transition-metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of heterocycles. For the dibenzo[b,f]azepine scaffold, directing groups can be employed to guide the metal catalyst to a specific C-H bond. In the absence of a directing group, the inherent reactivity of the C-H bonds would dictate the site of functionalization. The electron-withdrawing fluorine atoms in the 2,8-difluoro analogue would influence the electronic environment of the C-H bonds, potentially altering the regioselectivity of such reactions compared to the unsubstituted parent compound.
N-Functionalization of the Azepine Nitrogen
The nitrogen atom of the central azepine ring is a key site for derivatization, providing a convenient handle to introduce a wide array of substituents that can profoundly impact the molecule's biological activity.
N-Arylation Reactions
The introduction of an aryl group at the nitrogen atom of the dibenzo[b,f]azepine core is a common strategy in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this transformation. google.com These reactions involve the coupling of the secondary amine of the dibenzo[b,f]azepine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base.
For this compound, the electronic effect of the fluorine atoms on the nucleophilicity of the nitrogen atom is expected to be minimal due to their distant positions. Therefore, N-arylation reactions are anticipated to proceed efficiently, similar to the parent compound.
Table 1: Examples of N-Arylation of the Dibenzo[b,f]azepine System (Parent Compound Data)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 95 |
| 1-bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 |
| 2-bromopyridine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 85 |
Data is for the unsubstituted 5H-dibenzo[b,f]azepine and is illustrative of the general reaction conditions.
N-Alkylation Reactions
N-alkylation is another fundamental derivatization strategy for the dibenzo[b,f]azepine nitrogen. This can be achieved through various methods, including reaction with alkyl halides, reductive amination, or Michael addition. The choice of method depends on the nature of the alkyl group to be introduced and the desired reaction conditions.
Similar to N-arylation, the fluorine substituents at the 2 and 8 positions of this compound are not expected to significantly hinder N-alkylation reactions. The nitrogen atom should retain its nucleophilicity, allowing for efficient reaction with a range of alkylating agents.
Table 2: Examples of N-Alkylation of the Dibenzo[b,f]azepine System (Parent Compound Data)
| Alkylating Agent | Reagent/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| 3-chloropropylamine | NaH | DMF | 82 |
| Cyclohexanecarbaldehyde | NaBH(OAc)₃ | DCE | 91 |
| Methyl acrylate | - | MeOH | 75 |
Data is for the unsubstituted 5H-dibenzo[b,f]azepine and is illustrative of the general reaction conditions.
Formation of Hydrazone-Based N-Alkene Hybrid Ligands
A key strategy for extending the utility of the dibenzo[b,f]azepine building block is the formation of its corresponding hydrazine (B178648), 5H-dibenzo[b,f]azepin-5-amine, which serves as a precursor for hydrazone-based N-alkene hybrid ligands. rsc.orgrsc.org
The synthesis begins with the conversion of dibenzo[b,f]azepine to 5-nitroso-5H-dibenzo[b,f]azepine (1) by reacting it with sodium nitrite (B80452) (NaNO₂) under acidic conditions. rsc.org This intermediate is then reduced to the primary hydrazine, 5H-dibenzo[b,f]azepin-5-amine (2). rsc.org This hydrazine is a versatile building block that reacts with various carbonyl electrophiles through acid-free condensation to yield N-substituted hydrazones, which are potential N-alkene ligands. rsc.orgresearchgate.net
For example, the reaction of hydrazine 2 with different carbonyl compounds leads to the formation of various hydrazones. These reactions demonstrate the utility of the dibenzoazepine hydrazine as a platform for creating new ligand architectures. rsc.orgrsc.org The coordination chemistry of these ligands with metals like lithium, iron (II), and copper (I) has been explored, with Cu(I) complexes showing stabilization through alkene coordination from the benzoazepine moiety. rsc.org
| Compound Number | Compound Name | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|---|
| 1 | 5-Nitroso-5H-dibenzo[b,f]azepine | Dibenzo[b,f]azepine, NaNO₂, HCl | N-Nitrosation | rsc.org |
| 2 | 5H-Dibenzo[b,f]azepin-5-amine | Compound 1, Reductant (e.g., LiAlH₄) | Reduction of N-nitroso group | rsc.org |
| 9-12 (general) | N-substituted hydrazones | Compound 2, Carbonyl electrophiles | Acid-free condensation | rsc.org |
Heteroannulation and Ring Expansion via Functionalized Dibenzo[b,f]azepines
Heteroannulation and ring expansion are powerful synthetic strategies for constructing the dibenzo[b,f]azepine core and related complex heterocyclic systems. These methods often involve intramolecular cyclizations or rearrangements catalyzed by acids or transition metals. rsc.orgresearchgate.net
One notable method involves a Lewis acid-mediated ring expansion. For instance, a one-pot protocol has been developed for synthesizing 10-indolyldibenzo[b,f]azepine derivatives. rsc.org This reaction proceeds through a tandem sequence of ring expansion followed by a C-C bond formation via the nucleophilic addition of an indole (B1671886) moiety. rsc.org The plausible mechanism suggests that a Lewis acid like BF₃·OEt₂ initiates a reaction cascade that transforms N-aryl indole derivatives into the target dibenzo[b,f]azepine structures. rsc.org
Transition-metal-catalyzed reactions also provide efficient routes. Palladium-catalyzed cascade reactions, such as the [4+3] annulation of o-alkenyl bromoarenes and o-bromoaniline derivatives, have been used to construct the dibenzo[b,f]azepine skeleton. researchgate.net Another approach is the palladium(II)-catalyzed [5+2] annulation of o-arylanilines with dienes, which constructs dibenzo[b,d]azepines in a highly diastereoselective manner. acs.orgresearchgate.net Furthermore, catalyst-free ring expansion domino reactions have been reported for building the dibenzo[b,d]azepine skeleton from tetrahydroisoquinolines and o-alkynylarylaldehydes, using air as a green oxidant. rsc.org
| Reaction Type | Key Reagents/Catalysts | Resulting Scaffold | Key Features | Reference |
|---|---|---|---|---|
| Tandem Ring Expansion / C-C Bond Formation | BF₃·OEt₂, N-aryl indoles | 10-Indolyldibenzo[b,f]azepines | One-pot synthesis, structurally diverse products. | rsc.org |
| Palladium-Catalyzed Cascade [4+3] Annulation | Palladium catalyst, o-alkenyl bromoarenes, o-bromoaniline derivatives | Dibenzo[b,f]azepines | Efficient construction of the nih.govnih.govrsc.org ring system. | researchgate.net |
| Palladium(II)-Catalyzed [5+2] Annulation | Pd(II) catalyst, o-arylanilines, dienes | Dibenzo[b,d]azepines | Highly diastereoselective. | acs.orgresearchgate.net |
| Catalyst-Free Ring Expansion Domino Reaction | Air (oxidant), tetrahydroisoquinolines, o-alkynylarylaldehydes | Dibenzo[b,d]azepines | Green chemistry approach, catalyst-free. | rsc.org |
Advanced Spectroscopic and Structural Characterization of 2,8 Difluoro 5h Dibenzo B,f Azepine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 2,8-difluoro-5H-dibenzo[b,f]azepine, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a comprehensive picture of its structure.
The ¹H NMR spectrum of dibenzo[b,f]azepine derivatives provides crucial information about the protons in the aromatic rings and at the azepine bridge. In the case of this compound, the introduction of fluorine atoms at the C2 and C8 positions significantly influences the chemical shifts and coupling patterns of the neighboring protons. The aromatic region of the spectrum is expected to display a series of multiplets. The protons on the fluorinated benzene (B151609) rings (H1, H3, H4 and H7, H9, H10) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The olefinic protons at the C10 and C11 positions of the seven-membered ring typically appear as a singlet.
Detailed spectral data for the parent compound, 5H-dibenzo[b,f]azepine, shows a multiplet for the aromatic protons and a singlet for the olefinic protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20-7.61 | m | - |
| Olefinic-H | 6.97 | s | - |
This table is based on data for the parent dibenzo[b,f]azepine and serves as a reference for understanding the spectra of its derivatives.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The fluorine substitutions in this compound will cause the C2 and C8 signals to appear as doublets due to carbon-fluorine coupling. The chemical shifts of the carbons directly bonded to fluorine will be significantly affected, typically showing a large one-bond coupling constant (¹JCF). The other aromatic and olefinic carbon signals will also be influenced, albeit to a lesser extent, through two- and three-bond couplings (²JCF and ³JCF).
For the parent 5H-dibenzo[b,f]azepine, the following ¹³C NMR data has been reported:
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic/Olefinic C | 121.8 - 148.4 |
This table provides reference chemical shift ranges for the carbon atoms in the dibenzo[b,f]azepine scaffold.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410). Any interactions with neighboring protons would result in fine splitting of this signal. Studies on similar fluorinated aromatic compounds have shown that the chemical shifts can be influenced by solvent and concentration. researchgate.netnih.gov For instance, the ¹⁹F NMR spectrum of 8-fluororiboflavin shows that reduction causes a significant upfield shift. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.
The fragmentation pattern in the mass spectrum can reveal characteristic losses of fragments, which helps in confirming the structure. For dibenzo[b,f]azepine derivatives, common fragmentation pathways often involve the cleavage of the seven-membered ring.
The mass spectrum of the parent 5H-dibenzo[b,f]azepine shows a molecular ion peak [M]+ at m/z 193.24. sigmaaldrich.comsigmaaldrich.com A related compound, (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone, shows a protonated molecular ion [M+H]+ at m/z 293. lew.ro
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show characteristic absorption bands in the UV region, arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the dibenzo[b,f]azepine core. The introduction of fluorine atoms may cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted parent compound.
For comparison, the UV-Vis spectrum of (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone in a methanol-water mixture exhibits absorption maxima at 206.09 nm (aromatic rings), 248.55 nm (C=O), and 288.09 nm (C=C). lew.ro
Theoretical and Computational Investigations of 2,8 Difluoro 5h Dibenzo B,f Azepine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular world. These computational tools allow for the detailed examination of electronic structure, which in turn governs the chemical behavior of a molecule.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For a molecule like 2,8-Difluoro-5H-dibenzo[b,f]azepine, DFT studies can map out the potential energy surfaces of its formation and subsequent reactions. These calculations can identify transition states, intermediates, and the associated activation energies, thereby providing a clear picture of the reaction pathways.
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on related dibenzoazepine analogues. mdpi.com For instance, the synthesis of substituted dibenzo[b,f]azepines often involves cyclization reactions. nih.gov DFT calculations can model these cyclization processes, revealing how the presence of electron-withdrawing fluorine atoms at the 2 and 8 positions influences the electron density distribution and, consequently, the feasibility and regioselectivity of the ring-closure step. The fluorine atoms are expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at specific positions on the aromatic rings.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the nitrogen atom's lone pair and the π-system of the benzene (B151609) rings. Conversely, the LUMO is anticipated to be distributed over the π*-antibonding orbitals of the aromatic system. The introduction of two strongly electronegative fluorine atoms at the 2 and 8 positions will have a pronounced effect on the FMOs. These fluorine atoms will withdraw electron density through the sigma framework (inductive effect) and to a lesser extent, donate electron density through the pi system (mesomeric effect). The net effect is a stabilization (lowering of energy) of both the HOMO and LUMO.
The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability and lower reactivity. The fluorine substitution in this compound is expected to influence this gap, though the precise effect would require specific calculations. In a study on azepination-induced FMO delocalization, embedding an azepine core was shown to enhance π-conjugation and reduce the HOMO-LUMO gap. chemrxiv.org
| Molecular Orbital | Expected Energy Level Influence | Expected Distribution |
| HOMO | Lowered by fluorine substitution | Primarily on the nitrogen atom and π-system |
| LUMO | Lowered by fluorine substitution | Distributed over the π*-antibonding orbitals |
| HOMO-LUMO Gap | Altered, influencing reactivity | - |
Analysis of Electron and Spin Densities
The electron density distribution within a molecule provides a fundamental description of its chemical nature. For this compound, the electron density would be highest around the nitrogen and fluorine atoms due to their high electronegativity. Computational methods like Hirshfeld surface analysis can visualize and quantify intermolecular interactions based on electron density. researchgate.net
Spin density analysis becomes particularly relevant when considering radical reactions or the molecule's behavior in an open-shell state (e.g., upon ionization or excitation). In a radical cation of this compound, the spin density would likely be delocalized over the π-system, with significant contributions from the nitrogen atom and specific carbon atoms within the aromatic rings. The fluorine substituents would modulate this distribution. While direct studies are scarce, research on aza-derivatives of naphthalene (B1677914) shows that the introduction of nitrogen atoms significantly alters electron density distribution. nih.gov
Mechanistic Studies of Dibenzo[b,f]azepine Transformations
The synthesis of the dibenzo[b,f]azepine core can be achieved through various strategic cyclization reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing novel synthetic routes.
Elucidation of Cyclization Pathways
The formation of the seven-membered azepine ring is a key step in the synthesis of dibenzo[b,f]azepines. Several cyclization strategies have been reported, including intramolecular Buchwald-Hartwig amination and palladium-catalyzed reactions. nih.gov A review of synthetic strategies highlights that fluoro-substituents are tolerated in these cyclization reactions. nih.gov
For this compound, a plausible synthetic route would involve the cyclization of a suitably substituted diphenylamine (B1679370) or stilbene (B7821643) derivative. For example, an intramolecular Heck reaction or a double N-arylation could be employed. Computational studies can model these pathways, determining the most energetically favorable route. The presence of fluorine atoms would influence the reactivity of the precursors, potentially affecting the reaction kinetics and the stability of intermediates. For instance, in a palladium-catalyzed synthesis via a norbornene azepine intermediate, various substituents including fluorine were well-tolerated. nih.gov
Investigation of Radical Intermediates and Pathways
While many synthetic routes to dibenzo[b,f]azepines proceed through ionic or pericyclic mechanisms, the involvement of radical intermediates cannot be discounted, particularly under certain reaction conditions such as high temperatures or photochemical initiation. For instance, the oxidative ring expansion of 2-(9-xanthenyl)malonates to dibenzo[b,f]oxepines, a related heterocyclic system, is proposed to proceed via a radical rearrangement. nih.gov
Conformational Analysis and Energetics
The conformational landscape of the 5H-dibenzo[b,f]azepine core is characterized by a central seven-membered ring flanked by two benzene rings. This system is not planar, and its flexibility allows for different spatial arrangements, or conformations. The primary conformation is a "boat" or "tub" shape, which can undergo ring inversion. The energetic barrier and relative stability of these conformations are influenced by substituents on the dibenzo[b,f]azepine framework.
While direct experimental or computational data for the 2,8-difluoro derivative is scarce, research on other halogenated and N-acylated dibenz[b,f]azepines provides valuable insights. For instance, studies on N-acyl dibenz[b,f]azepines have shown the existence of multiple conformational isomers at low temperatures, which can be identified using techniques like variable temperature NMR spectroscopy. researchgate.net The introduction of fluorine atoms at the 2 and 8 positions would be expected to influence the conformational energetics in several ways:
Steric Effects: The fluorine atoms, although relatively small, will introduce steric hindrance that could affect the preferred boat conformation and the barrier to ring inversion.
Electronic Effects: The high electronegativity of fluorine will alter the electron distribution within the molecule, potentially influencing the bond lengths and angles of the central azepine ring. This can lead to changes in the relative energies of different conformers.
A study on the synthesis of various benzo-fluorinated dibenz[b,f]azepines indicates that a range of mono- and difluorinated analogues are accessible. nih.gov This opens the door for future computational studies to systematically evaluate the impact of fluorine substitution patterns on the conformational preferences and energetics of the dibenzo[b,f]azepine scaffold.
Table 1: Postulated Conformational Data for this compound (Hypothetical)
This table is a hypothetical representation of data that could be generated from a dedicated computational study.
| Parameter | Hypothetical Value | Method of Determination (Postulated) |
| Dihedral Angle (C4-N5-C6-C7) | 120-140° | Density Functional Theory (DFT) |
| Ring Inversion Barrier | 8-12 kcal/mol | Ab initio calculations |
| Relative Energy of Conformers | Boat conformer favored | Molecular Mechanics (MM) |
In Silico Modeling of Molecular Interactions and Recognition
In silico modeling, including molecular docking and molecular dynamics simulations, is a powerful tool to predict how a molecule might interact with biological targets or other molecules. While no specific in silico studies on the molecular interactions of this compound have been published, the known biological activity of related compounds suggests potential areas of investigation.
The parent compound and its derivatives are known to interact with various receptors and enzymes in the central nervous system. For example, carbamazepine, a close analogue, is an anticonvulsant that targets voltage-gated sodium channels. Fluorination is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. Therefore, it is plausible that this compound could be designed to interact with similar biological targets.
A hypothetical in silico study of this compound could involve:
Molecular Docking: Predicting the binding mode and affinity of the compound to a specific protein target. The fluorine atoms could form favorable halogen bonds or other non-covalent interactions with the protein's active site.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions that maintain binding.
Research on other fluorinated heterocyclic compounds has demonstrated the utility of these computational approaches. mdpi.com For instance, in silico studies on fluorinated azobenzenes combined with dibenzo[b,f]oxepine have been used to model their interaction with tubulin, a key protein in cell division. mdpi.com
Table 2: Potential In Silico Interaction Parameters for this compound (Hypothetical)
This table illustrates the type of data that could be generated from future in silico modeling studies.
| Interaction Parameter | Hypothetical Target | Predicted Outcome | Computational Method |
| Binding Affinity (ΔG) | Voltage-gated sodium channel | -8 to -10 kcal/mol | Molecular Docking |
| Key Interactions | Halogen bonds with backbone carbonyls | Stable binding pose | Molecular Dynamics |
| RMSD of Ligand in Binding Site | < 2 Å | Stable complex formation | Molecular Dynamics |
Research on this compound Applications Not Found in Publicly Available Literature
Following a comprehensive search of scientific databases and publicly available literature, no specific research articles, detailed findings, or data could be located for the chemical compound “this compound” within the requested application areas. The investigation sought to uncover its use in advanced materials science—including Organic Light Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and nonlinear optical materials—as well as its role in the development of catalysts and ligands for organic transformations, such as in metal complexes and Metal-Organic Frameworks (MOFs).
While the broader family of dibenzo[b,f]azepine and its derivatives are subjects of scientific inquiry for these applications, research specifically detailing the synthesis, properties, and performance of the 2,8-difluoro variant remains unpublished or is not available in the public domain.
The parent compound, 5H-dibenzo[b,f]azepine (also known as iminostilbene), and its 10,11-dihydro derivative are recognized for their versatile applications. lew.roresearchgate.netnih.gov Studies have explored their potential as core structures in host materials for highly efficient OLEDs rsc.orgmdpi.com, as components in dyes for DSSCs nih.gov, and as ligands in catalysis and MOFs. nih.gov For instance, derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine have been synthesized and tested as host materials in green and red phosphorescent OLEDs, demonstrating high efficiency and thermal stability. rsc.org Similarly, the dibenzo[b,f]azepine scaffold is a known building block for photoactive and electroactive materials. researchgate.net
However, the specific impact of fluorine substitution at the 2 and 8 positions on the electronic properties and performance in the specified applications has not been documented. Fluorination is a common strategy in materials science to tune the electronic and photophysical properties of organic molecules, but without dedicated studies on this compound, any discussion of its potential would be purely speculative.
Research into other halogenated analogs, such as 2,8-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine, has been noted, primarily in the context of chemical synthesis and patent literature, but performance data in the requested fields is also absent. nih.gov
Due to the lack of specific data for "this compound," it is not possible to generate the requested article with detailed research findings or data tables for the outlined sections.
Emerging Research Applications of the Fluorinated Dibenzo B,f Azepine Scaffold
Chemical Probes for Structure-Activity Relationship Studies
The strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of a molecule. In the context of the dibenzo[b,f]azepine framework, the synthesis and evaluation of fluorinated analogs, such as 2,8-difluoro-5H-dibenzo[b,f]azepine, are crucial for elucidating detailed structure-activity relationships (SAR) and for developing a deeper understanding of their mechanism of action.
Design and Synthesis of Analogues for Mechanistic Probing
The design of fluorinated dibenzo[b,f]azepine analogs is predicated on the unique and predictable effects of fluorine substitution. The introduction of fluorine at specific positions, such as the 2 and 8 positions of the dibenzo[b,f]azepine core, can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are instrumental in probing the molecular interactions that govern the biological activity of this class of compounds.
The synthesis of this compound, while not explicitly detailed in readily available literature, can be conceived through established synthetic routes for fluorinated dibenzo[b,f]azepines. One of the most effective methods involves the ring expansion of fluorinated precursors. researchgate.net For instance, a plausible synthetic strategy would commence with commercially available fluorinated building blocks.
A potential synthetic route is outlined below:
Step 1: Synthesis of a fluorinated N-arylindole. This would likely involve a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullman-type coupling between a 4-fluoroaniline (B128567) and a suitable indole (B1671886) precursor. figshare.com
Step 2: Ring expansion. The resulting fluorinated N-arylindole would then undergo an acid-catalyzed ring expansion. While this method has been shown to be effective for fluoro-substituted analogs, reaction conditions such as temperature need to be carefully controlled to avoid the formation of undesired acridine (B1665455) byproducts. figshare.com
Alternative Step 1: Synthesis of a fluorinated N-arylisatin. An alternative approach involves the use of a fluorinated isatin (B1672199), which can be N-arylated with a fluorinated aniline (B41778) derivative. figshare.com
Alternative Step 2: Multi-step rearrangement. The resulting N-arylisatin can then be converted to a 9-acridinemethanol derivative, which subsequently undergoes a Wagner-Meerwein rearrangement to yield the desired fluorinated 5H-dibenzo[b,f]azepine. figshare.com
While fluoro groups are generally well-tolerated in these ring expansion reactions, a notable challenge can be the potential for acid-catalyzed dehalogenation with other halo-substituted analogs, though this is less of a concern with the more stable C-F bond. figshare.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
